Lipophilicity Comparison: LogP Reduction with N-Cyclopropyl
The predicted logP of N-cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide is 4.38, which is 0.25 units lower than the N-propyl analog (logP 4.63), 0.63 units lower than the N-furan-2-ylmethyl analog (logP 5.01), and 1.04 units lower than the N-benzyl analog (logP 5.42) [1]. The unsubstituted sulfonamide core (without N-substituent) has a reported logP of 3.90, indicating that the cyclopropyl group adds only 0.48 log units of lipophilicity compared to the primary sulfonamide . This positions the N-cyclopropyl analog in a unique intermediate lipophilicity range distinct from more lipophilic N-alkyl/arylalkyl counterparts and the more polar parent scaffold.
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.38 (N-cyclopropyl, CAS 951884-61-0) |
| Comparator Or Baseline | N-propyl: LogP = 4.63 (CAS 951884-67-6); N-benzyl: LogP = 5.42 (CAS 951885-22-6); N-furan-2-ylmethyl: LogP = 5.01 (CAS 951884-84-7); Core scaffold (no N-substituent): LogP = 3.90 (CAS 214210-15-8) |
| Quantified Difference | ΔLogP = −0.25 vs. N-propyl; −1.04 vs. N-benzyl; −0.63 vs. N-furan-2-ylmethyl; +0.48 vs. unsubstituted core |
| Conditions | Predicted logP values from Molbase/ChemSrc computational models (consistent methodology across all comparators) |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical factors in biochemical assay development, fragment-based screening, and in vivo pharmacokinetic optimization.
- [1] Molbase. Comparative logP data: N-cyclopropyl (4.3803), N-propyl (4.6279), N-benzyl (5.4181), N-furan-2-ylmethyl (5.0111). Accessed 2026. View Source
